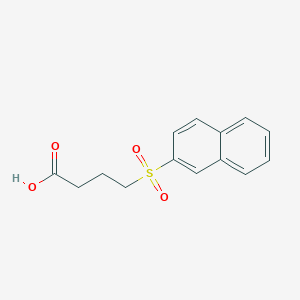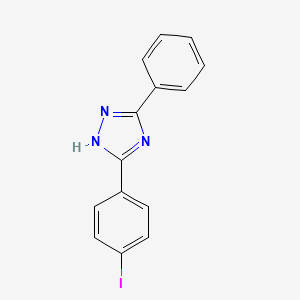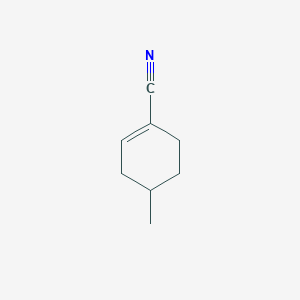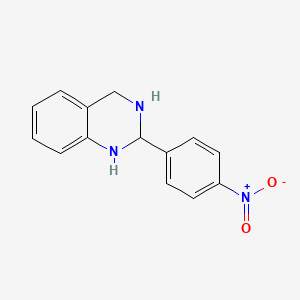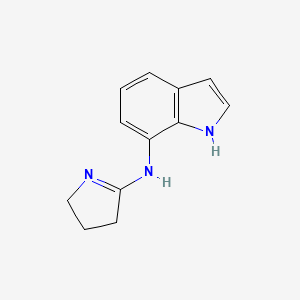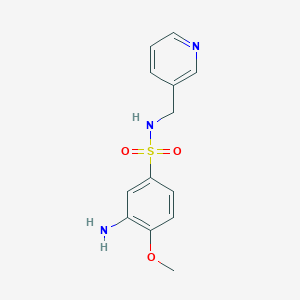
3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3-aminopyridine with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied for its potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine: The compound's potential medicinal applications include its use as a drug precursor. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which 3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
3-Amino-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
3-Amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Uniqueness: 3-Amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The position of the amino and methoxy groups on the benzene ring, as well as the pyridin-3-ylmethyl substituent, contribute to its distinct properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C13H15N3O3S |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
3-amino-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9,14H2,1H3 |
InChI-Schlüssel |
YEIKPBBKECVKCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



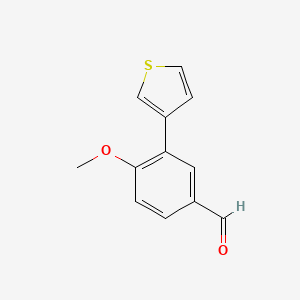


![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)


